molecular formula C16H13Cl2NO3 B5868364 ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE

ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE

Cat. No.: B5868364
M. Wt: 338.2 g/mol
InChI Key: COKMTGXIRZKIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group and a benzamide group substituted with two chlorine atoms at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE typically involves the condensation of 2,6-dichlorobenzoic acid with ethyl 3-aminobenzoate. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4 immobilized on diatomite earth under ultrasonic irradiation . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: 2,6-dichlorobenzoic acid and ethanol.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 3-(2,6-dichlorobenzylamino)benzoate.

Scientific Research Applications

ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2,6-DICHLOROBENZOYLAMINO)BENZOATE
  • ETHYL 3-(2,6-DICHLOROBENZOYLTHIOUREIDO)BENZOATE
  • ETHYL 3-(2,6-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE

Uniqueness

ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-5-3-6-11(9-10)19-15(20)14-12(17)7-4-8-13(14)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMTGXIRZKIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.